molecular formula C10H11BrO3 B13545502 2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde

2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde

Cat. No.: B13545502
M. Wt: 259.10 g/mol
InChI Key: UJMQXUADCUMKSL-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde is an organic compound with the molecular formula C10H11BrO3 It is characterized by the presence of a bromo group and two methoxy groups attached to a benzene ring, along with an acetaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetone under reflux conditions . The reaction proceeds with high selectivity, yielding the desired bromo compound.

Industrial Production Methods

Industrial production of 2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid.

    Reduction: 2-(4-Bromo-2,6-dimethoxyphenyl)ethanol.

    Substitution: Various substituted phenylacetaldehydes depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde involves its interaction with various molecular targets. The bromo and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The acetaldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2,6-dimethoxyphenyl)acetaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

2-(4-bromo-2,6-dimethoxyphenyl)acetaldehyde

InChI

InChI=1S/C10H11BrO3/c1-13-9-5-7(11)6-10(14-2)8(9)3-4-12/h4-6H,3H2,1-2H3

InChI Key

UJMQXUADCUMKSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1CC=O)OC)Br

Origin of Product

United States

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